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Compound of Interest

6-(Phenylamino)-1,3,5-triazine-
2,4-dithiol

Cat. No.: B079591

Compound Name:

A comprehensive analysis of the structure-activity relationship (SAR) of phenylamino-
substituted triazine derivatives reveals critical insights into their potential as therapeutic agents,
particularly in oncology. While direct research on phenylamino-substituted triazine-dithiols is
limited in the reviewed literature, a comparative analysis of structurally related compounds,
including those with other substitutions, provides a valuable framework for understanding their
biological activity. This guide synthesizes experimental data on the anticancer effects of these
compounds, details the methodologies used for their evaluation, and visualizes key concepts
related to their mechanism of action.

Comparative Anticancer Activity

The anticancer activity of various phenylamino-substituted s-triazine derivatives has been
evaluated against several cancer cell lines, with the half-maximal inhibitory concentration
(IC50) being a key performance metric. The data consistently shows that the nature and
position of substituents on the phenylamino group, as well as other substitutions on the triazine
core, significantly influence cytotoxicity.

Key Structure-Activity Relationship Observations:

» Electron-withdrawing groups on the phenylamino moiety, such as halogeno (e.g., -Cl, -F) and
nitro (-NO2) groups at the para-position, are often associated with enhanced cytotoxic
activity.[1]
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» The presence of cyclic aliphatic amino groups, like morpholine and piperidine, at other
positions on the s-triazine ring can improve anticancer potency and selectivity against cancer
cells over normal cells.[1]

o Symmetrically di-substituted derivatives have shown promising results, with some
compounds exhibiting greater potency than standard chemotherapeutic drugs like Paclitaxel
and Doxorubicin against specific cell lines.[1]

» While direct data on dithiol substitutions is scarce, studies on 5-thioxo analogues of fused
triazine systems indicate that sulfur-containing moieties can confer significant biological
activity, such as the inhibition of enzymes like thymidine phosphorylase.

The following tables summarize the in vitro anticancer activity of representative phenylamino-
substituted triazine derivatives.

Table 1: In Vitro Anticancer Activity of Symmetrical Phenylamino-s-Triazine Derivatives[1][2]

Other
Phenylamino Substituents MCF7 IC50
Compound ID ) o C26 IC50 (pM)
Substituent on Triazine (UM)
Ring
4-NO2-
2d ) Dimorpholino 6.54 0.38
Phenylamino
3b 4-F-Phenylamino  Dimorpholino 6.19 >100
4-Cl- _ _
3a ) Dimorpholino 23.60 1.21
Phenylamino
4-CH3- L
2e ) Dipiperidino 30.14 8.28
Phenylamino
4-CH3- _ _
3e ) Dimorpholino 13.74 14.66
Phenylamino
Paclitaxel - - 2.35 4.32
Doxorubicin - - 10.52 8.06
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Table 2: In Vitro Anticancer Activity of Mono-substituted Phenylamino-s-Triazine Derivatives[1]

Other
Phenylamino Substituents MCF7 IC50
Compound ID . L. C26 IC50 (pM)
Substituent on Triazine (M)
Ring
4-Cl-
la Dichloro 1.77 13.46
Phenylamino
1b 4-F-Phenylamino  Dichloro 3.25 10.82
4-NO2- _
lc ) Dichloro 2.89 9.76
Phenylamino

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed
literature.

Synthesis of Symmetrical Phenylamino-s-Triazine
Derivatives

A common synthetic route involves a two-step process starting from cyanuric chloride.
Step 1: Synthesis of 2,4-dichloro-6-(substituted-phenylamino)-1,3,5-triazine

» Cyanuric chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran.
e The solution is cooled to 0-5 °C in an ice bath.

¢ A solution of the appropriately substituted aniline in the same solvent is added dropwise
while maintaining the temperature.

e Abase, such as sodium carbonate or triethylamine, is added to neutralize the HCI formed
during the reaction.

e The reaction mixture is stirred for a specified period (e.g., 2-4 hours) at low temperature.
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e The progress of the reaction is monitored by thin-layer chromatography.

o Upon completion, the product is isolated by filtration and washed with water to remove any
inorganic salts.

Step 2: Synthesis of 2,4-disubstituted-6-(substituted-phenylamino)-1,3,5-triazine

The product from Step 1 is suspended in a solvent such as 1,4-dioxane.
e The desired secondary amine (e.g., morpholine or piperidine) is added to the suspension.

e The reaction mixture is heated under reflux or subjected to microwave irradiation for a
specified time.

e The reaction is monitored by thin-layer chromatography.
» After completion, the solvent is removed under reduced pressure.

e The crude product is purified by recrystallization or column chromatography to yield the final
compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines (e.g., MCF7, C26) is
typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

e Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals
formed by viable cells are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).
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e Absorbance Measurement: The absorbance of the solubilized formazan is measured at a
specific wavelength (e.g., 570 nm) using a microplate reader.

e |C50 Calculation: The percentage of cell viability is calculated relative to the untreated
control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell
growth, is determined by plotting the percentage of viability against the compound
concentration and fitting the data to a dose-response curve.

Visualizations

Potential Signaling Pathways Targeted by Phenylamino-
s-Triazines

Phenylamino-substituted s-triazine derivatives have been suggested to exert their anticancer
effects by inhibiting various key signaling pathways involved in cancer cell proliferation,
survival, and angiogenesis.[1][2] In silico studies have identified potential interactions with
several key anticancer targets.[2][3]
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Caption: Potential enzymatic targets of phenylamino-s-triazines in cancer cells.

General Experimental Workflow for Synthesis and
Evaluation

The process of developing and testing these compounds follows a logical progression from
chemical synthesis to biological evaluation.
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Caption: Workflow for synthesis and biological evaluation of phenylamino-s-triazines.

In conclusion, while the specific structure-activity relationship of phenylamino-substituted
triazine-dithiols remains an area for future investigation, the existing body of research on
related triazine derivatives provides a strong foundation for the rational design of novel and
potent anticancer agents. The insights gained from the comparative analysis of various
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substituents on the phenylamino-s-triazine scaffold are instrumental for guiding the synthesis of
next-generation therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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